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Compound of Interest

Compound Name: JNJ-1930942

Cat. No.: B608207 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with JNJ-
1930942.

Frequently Asked Questions (FAQs)
Q1: What is JNJ-1930942 and what is its primary mechanism of action?

JNJ-1930942 is a novel, highly selective positive allosteric modulator (PAM) of the α7 nicotinic

acetylcholine receptor (nAChR).[1][2] It enhances the receptor's response to agonists like

acetylcholine and choline.[1] Its primary mechanism involves affecting the receptor's

desensitization characteristics, leading to an increased peak and net charge response.[1][3]

This potentiation is dependent on the α7 channel, as it can be blocked by the α7 antagonist

methyllycaconitine.[1]

Q2: Is JNJ-1930942 selective for the α7 nAChR?

Yes, JNJ-1930942 is highly selective for the α7 nAChR. Studies have shown that it does not

act on α4β2 or α3β4 nicotinic acetylcholine receptors, nor on the related 5-HT3A channel.[1]

Q3: What are the expected effects of JNJ-1930942 in in vitro assays?

In cellular assays, such as those using the GH4C1 cell line expressing the human α7 nAChR,

JNJ-1930942 enhances the rise in intracellular Ca2+ levels evoked by an α7 agonist like
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choline.[1] Electrophysiological assessments have demonstrated that JNJ-1930942 increases

the peak and net charge response to choline, acetylcholine, and another α7 nAChR agonist,

PNU-282987.[1][3] A key finding is that JNJ-1930942 can increase the potency of choline by

more than 10-fold.[1]

Q4: What are the known in vivo effects of JNJ-1930942?

In vivo studies have shown that JNJ-1930942 is a blood-brain barrier penetrant.[4] It has been

demonstrated to reverse a genetically based auditory gating deficit in DBA/2 mice.[1]

Furthermore, in hippocampal slices, JNJ-1930942 enhances neurotransmission at

hippocampal dentate gyrus synapses and facilitates the induction of long-term potentiation

(LTP).[1]

Troubleshooting Guide
Problem 1: No potentiation of agonist response is observed in my cell-based assay.

Cell Line Verification: Confirm that your cell line (e.g., GH4C1) is correctly expressing the

functional human α7 nAChR.[1] Non-expressing or wild-type cell lines will not show the

desired effect.

Agonist Concentration: Ensure you are using an appropriate concentration of the primary

agonist (e.g., choline). The potentiating effect of JNJ-1930942 is dependent on the presence

of an agonist.

Compound Integrity: Verify the purity and concentration of your JNJ-1930942 stock solution.

Improper storage or handling may lead to degradation.

Assay Conditions: Check your assay buffer and conditions. The presence of α7 nAChR

antagonists, even at low concentrations, can inhibit the potentiation effect.[1]

Problem 2: High background signal or cellular toxicity in my in vitro assay.

Cytotoxicity: While JNJ-1930942 itself has not been found to be cytotoxic at concentrations

up to 50 µM, the combination of a high concentration of an α7 nAChR agonist and a PAM

can lead to excitotoxicity in cells expressing the receptor.[5] Consider reducing the

concentration of the primary agonist or the duration of the incubation.
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Assay Specificity: Ensure that the observed signal is specific to α7 nAChR activation. Use an

antagonist like methyllycaconitine to confirm that the signal can be blocked.[1]

Problem 3: Inconsistent results in in vivo studies.

Route of Administration and Vehicle: The method of administration and the vehicle used can

impact the bioavailability of JNJ-1930942. Subcutaneous administration has been used in

published studies.[5]

Animal Model: The choice of animal model is critical. The auditory gating deficit reversal, for

instance, was specifically shown in DBA/2 mice, a model with a naturally occurring sensory

processing deficit.[1][5]

Dose Selection: The effects of JNJ-1930942 are dose-dependent.[3] Ensure that you are

using a dose range appropriate for the desired effect. Refer to the quantitative data table

below for reported in vivo doses.

Quantitative Data Summary
Parameter Value

Species/Cell
Line

Assay Type Reference

Choline Potency

Increase
> 10-fold

GH4C1 cells

expressing

human α7

nAChR

Intracellular

Ca2+ Assay
[1]

In Vivo Dose

(Auditory Gating)

2.5, 10, 40 mg/kg

(s.c.)
DBA/2 mice

Auditory Evoked

Potential
[5]

LTP Facilitation 1 µM

Mouse

Hippocampal

Slices

Electrophysiolog

y
[5]

Cytotoxicity
Not observed up

to 50 µM
GH4C1 cells

Cellular Toxicity

Assay
[5]

Experimental Protocols
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1. In Vitro Intracellular Calcium Assay

Cell Line: GH4C1 cell line stably expressing the cloned human α7 nAChR.[1]

Seeding: Cells are seeded into appropriate multi-well plates.

Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

according to the manufacturer's instructions.

Compound Application: JNJ-1930942 is added at various concentrations, followed by the

addition of an α7 nAChR agonist such as choline.

Measurement: Changes in intracellular calcium levels are measured using a fluorescence

plate reader. The response in the presence of JNJ-1930942 is compared to the response

with the agonist alone to determine the potentiation effect.

2. Electrophysiological Assessment in Hippocampal Slices

Tissue Preparation: Prepare acute hippocampal slices from mice.

Recording: Obtain field excitatory postsynaptic potentials (fEPSPs) from the dentate gyrus.

Baseline Measurement: Record a stable baseline of synaptic transmission.

Compound Application: Apply JNJ-1930942 (e.g., 1 µM) to the perfusion buffer and record

the change in synaptic transmission.[5]

LTP Induction: Apply a weak theta-burst stimulation (TBS) protocol that does not induce LTP

under control conditions.

Analysis: Compare the degree of LTP induction in the presence and absence of JNJ-
1930942 to assess its effect on synaptic plasticity.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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